molecular formula C20H18ClN3O3S B4179040 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide

Cat. No. B4179040
M. Wt: 415.9 g/mol
InChI Key: JYWKUVFOMSQBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines and growth factors.

Mechanism of Action

CP-690,550 is a potent and selective inhibitor of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide, which is a member of the Janus kinase family of intracellular tyrosine kinases. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide plays a critical role in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide, CP-690,550 blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and IL-6, and to inhibit the proliferation of T cells and B cells. In addition, CP-690,550 has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis, in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 is its selectivity for 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide, which reduces the risk of off-target effects and toxicity. In addition, CP-690,550 has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has some limitations for lab experiments, including its low solubility in water and its potential to form crystals in vivo, which can lead to adverse effects.

Future Directions

There are several potential future directions for the study of CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the potential use of CP-690,550 in combination with other immunosuppressive agents, such as corticosteroids and biologic agents. Finally, there is interest in the development of more selective 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide inhibitors with improved pharmacokinetic properties and reduced potential for adverse effects.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation, as 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide plays a critical role in the immune response to transplanted organs. In addition, CP-690,550 has been studied for its potential use in the treatment of certain cancers, as 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)benzamide is involved in the signaling pathways of various growth factors.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-24(28(26,27)19-11-7-16(21)8-12-19)18-9-5-15(6-10-18)20(25)23-14-17-4-2-3-13-22-17/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWKUVFOMSQBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(pyridin-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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